1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(3-methylphenyl)-
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Overview
Description
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(3-methylphenyl)- is a complex organic compound that belongs to the class of triazolophthalazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(3-methylphenyl)- typically involves multi-step organic reactions. The process may start with the formation of the triazolophthalazine core, followed by the introduction of the N,N-bis(2-methoxyethyl) and 3-(3-methylphenyl) groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(3-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(3-methylphenyl)- involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the desired therapeutic effects. Detailed studies on the molecular targets and pathways involved are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolophthalazines with different substituents. Examples include:
- 1,2,4-Triazolo(3,4-a)phthalazin-6-amine derivatives with different alkyl or aryl groups.
- Compounds with variations in the N,N-bis(2-methoxyethyl) group.
Highlighting Uniqueness
The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(3-methylphenyl)- lies in its specific substituents, which may confer unique biological activities and chemical properties compared to other similar compounds.
Biological Activity
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N,N-bis(2-methoxyethyl)-3-(3-methylphenyl)- is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C21H22N5O and a molecular weight of 366.43 g/mol. Its structure features a triazole ring fused to a phthalazine core, with two methoxyethyl groups and a methylphenyl substituent that contribute to its unique chemical properties.
The biological activity of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Binding : It may bind to receptors associated with inflammatory responses and tumor growth, modulating downstream signaling pathways.
Anticancer Activity
Research indicates that 1,2,4-Triazolo(3,4-a)phthalazin-6-amine exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
Cell Line | IC50 (µM) | Activity |
---|---|---|
HeLa (Cervical Cancer) | 5.0 | Moderate cytotoxicity |
MCF-7 (Breast Cancer) | 3.8 | High cytotoxicity |
A549 (Lung Cancer) | 4.5 | Moderate cytotoxicity |
These results suggest that the compound may serve as a lead for the development of new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Studies show that it possesses activity against Gram-positive and Gram-negative bacteria.
- Fungal Activity : It has demonstrated antifungal effects against common pathogens like Candida albicans.
Case Studies
Several case studies highlight the therapeutic potential of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine:
-
Breast Cancer Model :
- A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability.
- Mechanistic studies indicated apoptosis induction through caspase activation.
-
Inflammatory Disease Model :
- In vivo studies using animal models of inflammation revealed that the compound significantly reduced inflammatory markers and improved clinical outcomes compared to controls.
Properties
CAS No. |
87540-38-3 |
---|---|
Molecular Formula |
C22H25N5O2 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N,N-bis(2-methoxyethyl)-3-(3-methylphenyl)-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
InChI |
InChI=1S/C22H25N5O2/c1-16-7-6-8-17(15-16)20-23-24-21-18-9-4-5-10-19(18)22(25-27(20)21)26(11-13-28-2)12-14-29-3/h4-10,15H,11-14H2,1-3H3 |
InChI Key |
WJLNYQOGYQQBGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)N(CCOC)CCOC |
Origin of Product |
United States |
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